

An In-depth Technical Guide to (2-(Methylsulfonamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylsulfonamido)phenyl)boronic acid

Cat. No.: B1350196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-(Methylsulfonamido)phenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

(2-(Methylsulfonamido)phenyl)boronic acid, also known as 2-(Methanesulfonylaminophenyl)boronic acid, is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylsulfonamido group at the ortho position.

Structure:

- Chemical Formula: C₇H₁₀BNO₄S
- SMILES: O=S(NC1=CC=CC=C1B(O)O)(C)=O
- InChI Key: RPRMOEFOTPSWBO-UHFFFAOYSA-N

The presence of the boronic acid functional group makes it a key participant in various cross-coupling reactions, while the sulfonamido moiety can influence its solubility, electronic properties, and biological activity.

Physicochemical Data

The quantitative properties of **(2-(Methylsulfonamido)phenyl)boronic acid** are summarized in the table below, compiled from various chemical suppliers.

Property	Value	Reference(s)
CAS Number	756520-78-2	[1]
Molecular Weight	215.03 g/mol	[1]
Appearance	White to off-white solid/powder	
Melting Point	116-120 °C	
Purity	≥96%	[1]
Storage	Store at room temperature in an inert atmosphere	[1]

Synthesis and Reactions

The primary route for synthesizing **(2-(Methylsulfonamido)phenyl)boronic acid** involves the reaction of 2-aminophenylboronic acid with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride.[\[2\]](#)

Representative Synthesis Protocol

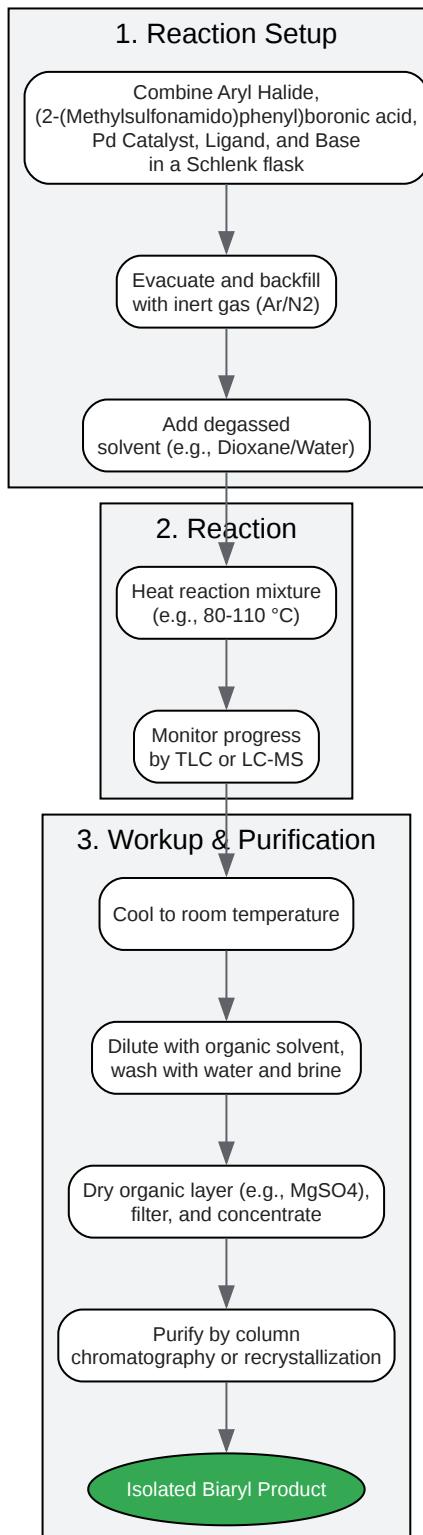
The following is a representative experimental protocol for the synthesis of **(2-(Methylsulfonamido)phenyl)boronic acid**. This procedure is based on standard methods for the sulfonylation of anilines.

Reaction: 2-Aminophenylboronic Acid + Methanesulfonyl Chloride → **(2-(Methylsulfonamido)phenyl)boronic acid**

Materials:

- 2-Aminophenylboronic acid
- Methanesulfonyl chloride (MsCl)
- Pyridine or another suitable non-nucleophilic base (e.g., Triethylamine)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:


- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes.
- Sulfenylation: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Extract the aqueous layer two more times with DCM.

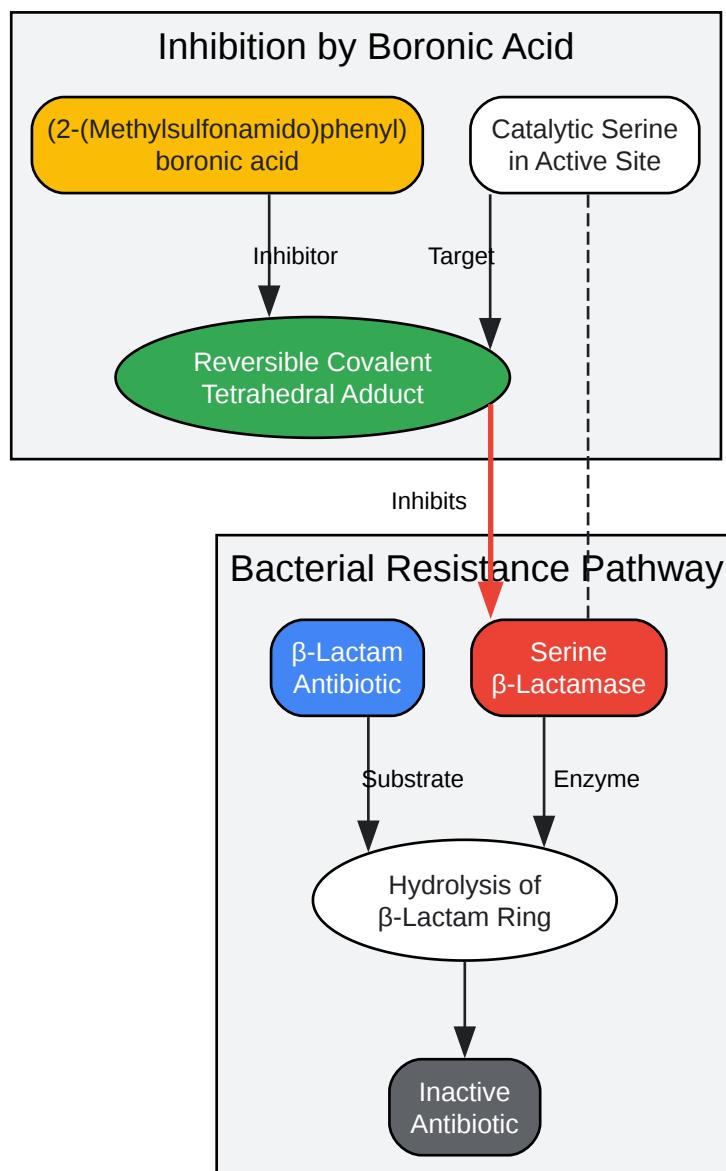
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure **(2-(Methylsulfonamido)phenyl)boronic acid**.

Key Applications in Organic Synthesis

Like other phenylboronic acids, this compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental to the synthesis of complex organic molecules, including many pharmaceutical agents.

General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)


General Workflow for Suzuki-Miyaura Coupling

Applications in Drug Discovery

Boronic acids are a privileged structural motif in medicinal chemistry. The boron atom can form a reversible covalent bond with the catalytic serine residues found in many enzymes, making them effective transition-state analog inhibitors.

Inhibition of Serine β -Lactamases

A significant area of research for sulfonamide boronic acids is in combating antibiotic resistance. Many bacteria produce β -lactamase enzymes that hydrolyze and inactivate β -lactam antibiotics like penicillin and cephalosporins. Phenylboronic acids, including sulfonamide-derivatized compounds, act as potent, reversible inhibitors of these enzymes. By blocking the β -lactamase active site, they can restore the efficacy of conventional antibiotics.

Mechanism of β -Lactamase Inhibition[Click to download full resolution via product page](#)Mechanism of β -Lactamase Inhibition

The diagram above illustrates how the boronic acid moiety forms a stable, tetrahedral adduct with the catalytic serine residue in the β -lactamase active site. This prevents the enzyme from hydrolyzing the β -lactam antibiotic, thereby allowing the antibiotic to exert its antibacterial effect. The specific sulfonamido group at the ortho-position can further enhance binding affinity and selectivity through additional interactions within the enzyme's active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-(Methylsulfonamido)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350196#2-methylsulfonamido-phenyl-boronic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com